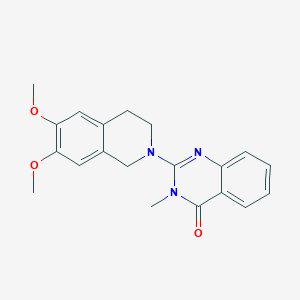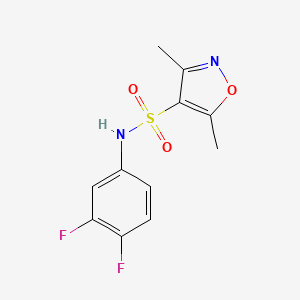![molecular formula C17H15NO2S B15119254 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide](/img/structure/B15119254.png)
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide is a complex organic compound that features a unique combination of furan, thiophene, and benzamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a furan derivative and a thiophene derivative are coupled under specific conditions. The reaction often requires a catalyst and a controlled environment to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality. The use of advanced analytical techniques like NMR and mass spectrometry is crucial for monitoring the reaction progress and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Applications De Recherche Scientifique
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks.
Furan Derivatives: Compounds such as furosemide and furazolidone, which contain the furan ring.
Benzamide Derivatives: Compounds like metoclopramide and tiapride, which feature the benzamide moiety.
Uniqueness
What sets N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methylbenzamide apart is its unique combination of furan, thiophene, and benzamide structures. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H15NO2S |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-methylbenzamide |
InChI |
InChI=1S/C17H15NO2S/c1-12-4-2-3-5-16(12)17(19)18-9-15-8-14(11-21-15)13-6-7-20-10-13/h2-8,10-11H,9H2,1H3,(H,18,19) |
Clé InChI |
PNNQDZMNQXJKBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline](/img/structure/B15119192.png)
![3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B15119193.png)

![8-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)quinoline](/img/structure/B15119198.png)
![Methyl 4-methoxy-3-[(pyridin-2-yl)sulfamoyl]benzoate](/img/structure/B15119202.png)
![1-[(4-Methoxyphenyl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15119210.png)
![2-(benzylsulfanyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B15119219.png)
![7-Methoxy-4-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]quinoline](/img/structure/B15119225.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B15119237.png)
![2-(3,4-dimethoxyphenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B15119245.png)
![2-[5-(2,4-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15119246.png)
![3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15119268.png)
